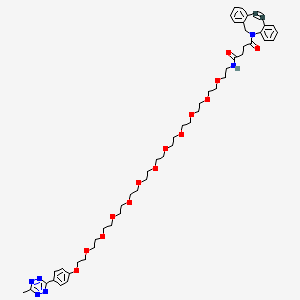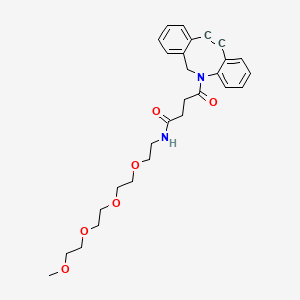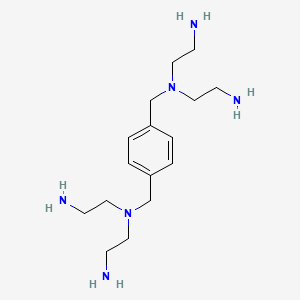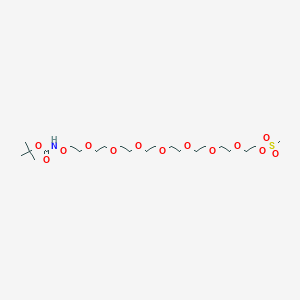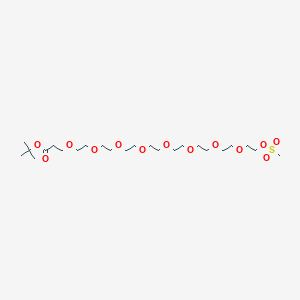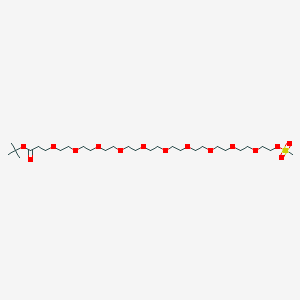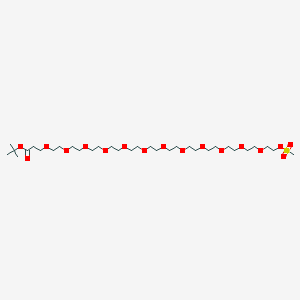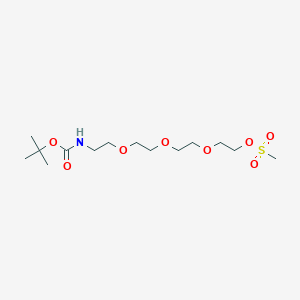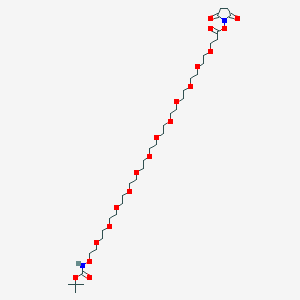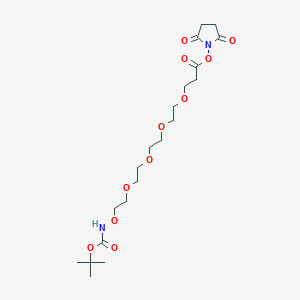
t-Boc-Aminooxy-PEG4-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Boc-Aminooxy-PEG4-NHS ester: is a versatile compound widely used in bioconjugation and drug development. It consists of a t-Boc (tert-butoxycarbonyl) protected aminooxy group, a polyethylene glycol (PEG) spacer with four ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This compound is particularly useful for its ability to form stable amide bonds with primary amines, making it an essential tool in the synthesis of various bioconjugates and drug delivery systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG4-NHS ester typically involves several key steps:
-
Protection of the Aminooxy Group: : The aminooxy group is protected with a t-Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the aminooxy compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
PEGylation: : The protected aminooxy compound is then reacted with a PEG4 linker. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of an ester bond between the PEG4 and the protected aminooxy group.
-
Activation with NHS: : The final step involves the activation of the PEGylated compound with NHS to form the NHS ester. This is typically done by reacting the PEGylated compound with NHS and a coupling reagent such as DCC or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, are employed to ensure the product meets industry standards.
化学反应分析
Types of Reactions
t-Boc-Aminooxy-PEG4-NHS ester undergoes several types of chemical reactions:
-
Substitution Reactions: : The NHS ester reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out in a buffered aqueous solution at pH 7-9.
-
Deprotection Reactions: : The t-Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to free the aminooxy group.
Common Reagents and Conditions
Primary Amines: React with the NHS ester to form amide bonds.
Trifluoroacetic Acid (TFA): Used to remove the t-Boc protecting group.
Coupling Reagents: DCC or DIC are used to facilitate the formation of ester bonds during synthesis.
Major Products Formed
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Free Aminooxy Groups: Obtained after deprotection of the t-Boc group.
科学研究应用
t-Boc-Aminooxy-PEG4-NHS ester has a wide range of applications in scientific research:
-
Chemistry: : Used in the synthesis of bioconjugates and PEGylated compounds, which are important for improving the solubility and stability of drugs.
-
Biology: : Employed in the labeling of biomolecules, such as proteins and peptides, for imaging and diagnostic purposes.
-
Medicine: : Utilized in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and targeted therapies.
-
Industry: : Applied in the production of functionalized surfaces and materials for various industrial applications.
作用机制
The mechanism of action of t-Boc-Aminooxy-PEG4-NHS ester involves several key steps:
-
Formation of Amide Bonds: : The NHS ester reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a PEG spacer, which provides flexibility and reduces steric hindrance.
-
Deprotection of the t-Boc Group: : The t-Boc group is removed under mild acidic conditions, freeing the aminooxy group for further reactions.
-
Reaction with Aldehydes: : The free aminooxy group can react with aldehydes to form oxime bonds, which are useful in bioconjugation and labeling applications.
相似化合物的比较
t-Boc-Aminooxy-PEG4-NHS ester can be compared with other similar compounds:
-
t-Boc-Aminooxy-PEG2-NHS ester: : Similar in structure but with a shorter PEG spacer, which may affect its solubility and flexibility.
-
t-Boc-Aminooxy-PEG8-NHS ester: : Contains a longer PEG spacer, providing greater flexibility but potentially increasing steric hindrance.
-
Aminooxy-PEG4-NHS ester: : Lacks the t-Boc protecting group, making it more reactive but less stable during storage.
This compound stands out due to its balanced PEG spacer length, which provides an optimal combination of flexibility and stability for various applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O11/c1-20(2,3)32-19(26)21-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-18(25)33-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCXPIZEFLGDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
